Predicted LogP and Lipophilicity: Differentiation from the Des-Methyl Imidazole Analog
The 2-methyl substitution on the imidazole ring of Methyl 4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate increases its predicted lipophilicity compared to the des-methyl analog Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1341148-96-6). The latter has a computed XLogP3 of -0.2 [1], whereas the target compound's LogP is predicted to be approximately 0.73 based on computational chemistry data for the structurally analogous α,α-dimethyl derivative (LogP 0.73272) , yielding an estimated ΔLogP of +0.9 compared to the des-methyl analog. This difference has implications for membrane permeability and off-target binding profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~0.73 (estimated from α,α-dimethyl analog computational data) |
| Comparator Or Baseline | Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1341148-96-6): XLogP3 = -0.2 |
| Quantified Difference | ΔLogP ≈ +0.9 (target compound more lipophilic) |
| Conditions | Computed values from vendor-provided cheminformatics data (ChemScene, Kuujia) |
Why This Matters
The approximately 0.9 log unit increase in lipophilicity can translate to enhanced passive membrane permeability, which is critical when selecting an intermediate for designing cell-permeable probes or CNS-targeted libraries.
- [1] Kuujia. Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (CAS 1341148-96-6). Computed Properties: XLogP3 -0.2. View Source
